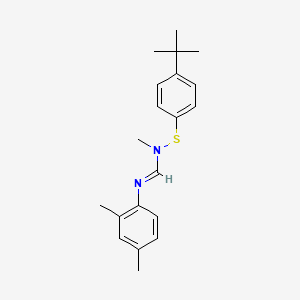
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfanyl Group: The initial step involves the introduction of the sulfanyl group to the methanimidamide backbone. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable halide under basic conditions.
Aromatic Substitution: The next step involves the substitution of the aromatic rings with the desired substituents, such as the 2,4-dimethylphenyl and 4-tert-butylphenyl groups. This can be accomplished through electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylphenyl)-n-methyl-methanimidamide
- N-(4-tert-butylphenyl)-n-methyl-methanimidamide
Uniqueness
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is unique due to the presence of both 2,4-dimethylphenyl and 4-tert-butylphenyl groups, which confer distinct steric and electronic properties. These features may enhance its reactivity and binding affinity compared to similar compounds.
Propiedades
Número CAS |
58830-31-2 |
|---|---|
Fórmula molecular |
C20H26N2S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide |
InChI |
InChI=1S/C20H26N2S/c1-15-7-12-19(16(2)13-15)21-14-22(6)23-18-10-8-17(9-11-18)20(3,4)5/h7-14H,1-6H3 |
Clave InChI |
LOYWPTGGWAAHAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=CN(C)SC2=CC=C(C=C2)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















